

O-Ethyl Dolutegravir: A Process-Related Impurity in Dolutegravir Manufacturing

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dolutegravir, a potent integrase strand transfer inhibitor (INSTI), is a cornerstone of modern antiretroviral therapy for the treatment of HIV-1 infection.[1] The intricate multi-step synthesis of this complex molecule can lead to the formation of various process-related impurities. Among these, **O-Ethyl Dolutegravir** has been identified as a potential impurity that requires careful monitoring and control to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of **O-Ethyl Dolutegravir**, including its formation, analytical detection, and control strategies, tailored for professionals in the field of drug development and manufacturing.

Characterization of O-Ethyl Dolutegravir

O-Ethyl Dolutegravir is a derivative of Dolutegravir where the enolic hydroxyl group at the C-7 position of the pyrimidone ring is etherified with an ethyl group.

Table 1: Chemical and Physical Properties of **O-Ethyl Dolutegravir**



Property	Value
IUPAC Name	(4R,12aS)-N-(2,4-difluorobenzyl)-7-ethoxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][2][3]oxazine-9-carboxamide
CAS Number	1802141-49-6
Molecular Formula	C22H23F2N3O5
Molecular Weight	447.44 g/mol

Formation Pathway of O-Ethyl Dolutegravir

The formation of **O-Ethyl Dolutegravir** is primarily attributed to the presence of ethanol in the reaction mixture during the synthesis of Dolutegravir, particularly in steps involving the manipulation of the enolic hydroxyl group. The enolate intermediate of Dolutegravir, a potent nucleophile, can react with ethylating agents present as starting materials, reagents, or residual solvents.

A likely precursor that can lead to the formation of **O-Ethyl Dolutegravir** is ethyl 5-((2,4-difluorobenzyl)carbamoyl)-3-ethoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate.[4] [5] The presence of ethoxy groups in this intermediate and the use of ethanol as a solvent in subsequent steps can contribute to the formation of the O-ethylated impurity. The proposed mechanism involves the alkylation of the enolic hydroxyl group of the Dolutegravir core structure.





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Figure 1: Proposed formation pathway of **O-Ethyl Dolutegravir**.

Analytical Methodologies for Detection and Quantification

The control of **O-Ethyl Dolutegravir** relies on sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed for the detection and quantification of this impurity in Dolutegravir API and drug products.

Typical HPLC Method Parameters

Several studies have reported HPLC methods for the analysis of Dolutegravir and its impurities. [6][7] A representative method is summarized below.

Table 2: Representative HPLC Method Parameters for Dolutegravir Impurity Profiling



Parameter	Condition
Column	C18 (e.g., 250 mm x 4.6 mm, 5 μm)
Mobile Phase A	0.1% Trifluoroacetic Acid in Water
Mobile Phase B	Acetonitrile or Methanol
Gradient	Optimized for separation of Dolutegravir and impurities
Flow Rate	1.0 mL/min
Detection	UV at 258 nm
Column Temperature	30°C

Method Validation Parameters

A validated analytical method is crucial for accurate quantification of **O-Ethyl Dolutegravir**. Key validation parameters according to ICH Q2(R1) guidelines are summarized in Table 3. Specific values for **O-Ethyl Dolutegravir** would need to be established during method validation.

Table 3: Typical Method Validation Parameters for **O-Ethyl Dolutegravir** Quantification



Parameter	Acceptance Criteria
Specificity	No interference from blank, placebo, and other impurities at the retention time of O-Ethyl Dolutegravir.
Linearity (r²)	≥ 0.99
Limit of Detection (LOD)	Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ)	Signal-to-noise ratio of 10:1
Accuracy (% Recovery)	Typically 80-120%
Precision (% RSD)	Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 5.0%
Robustness	No significant changes in results with deliberate variations in method parameters.

Acceptance Criteria

The acceptance criteria for process-related impurities are governed by regulatory guidelines such as ICH Q3A(R2).[8][9] The limits for a specific impurity like **O-Ethyl Dolutegravir** are not explicitly defined in public pharmacopeias but are typically established by the manufacturer based on toxicological data and the manufacturing process capability. The ICH Q3A guideline provides thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. For Dolutegravir, with a daily dose of 50 mg, the following thresholds would generally apply:

Table 4: ICH Q3A Thresholds for Impurities in Dolutegravir

Threshold	Limit (% of API)
Reporting Threshold	0.05%
Identification Threshold	0.10%
Qualification Threshold	0.15%



Any impurity present at a level above the identification threshold must be structurally characterized, and any impurity exceeding the qualification threshold requires toxicological assessment to ensure its safety.

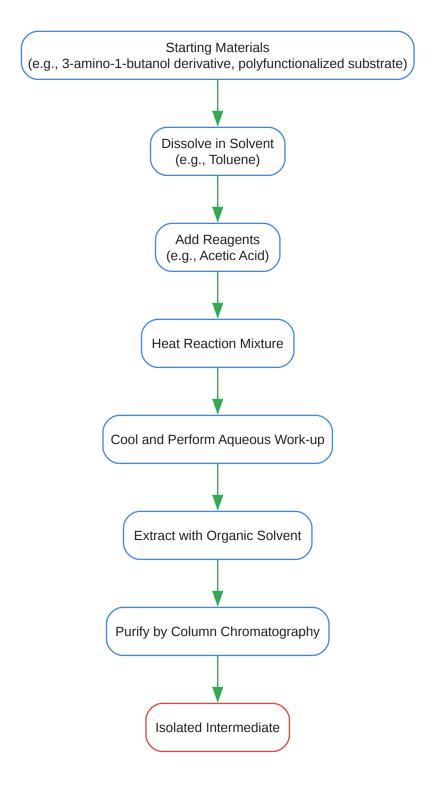
Experimental Protocols Synthesis of a Key Intermediate Prone to O-Ethylation

The synthesis of ethyl 5-((2,4-difluorobenzyl)carbamoyl)-3-ethoxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2-carboxylate is a critical stage where precursors to **O-Ethyl Dolutegravir** can be introduced. A general synthetic approach is outlined below, based on literature procedures for similar structures.[10]

Protocol:

- Reaction Setup: A solution of a suitable starting material, such as a 3-amino-1-butanol derivative, is prepared in an appropriate solvent (e.g., toluene).
- Addition of Reagents: A polyfunctionalized substrate is added to the reaction mixture in the presence of an acid catalyst (e.g., acetic acid).
- Reaction Conditions: The reaction is typically heated to facilitate the formation of the desired intermediate.
- Work-up and Purification: The reaction mixture is cooled, and the product is isolated through extraction and purified using techniques like column chromatography.





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Figure 2: General workflow for the synthesis of a key Dolutegravir intermediate.

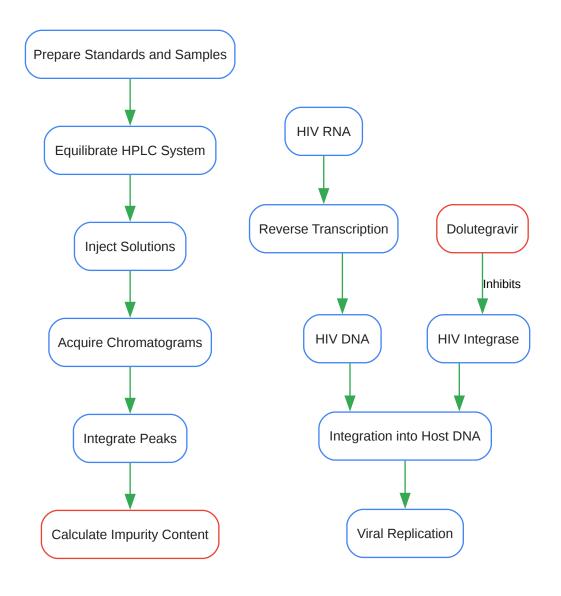
General Protocol for HPLC Analysis of Dolutegravir Impurities



Protocol:

- Standard and Sample Preparation:
 - Prepare a stock solution of O-Ethyl Dolutegravir reference standard in a suitable diluent (e.g., acetonitrile/water).
 - Prepare a stock solution of Dolutegravir API.
 - Prepare working standard solutions and sample solutions at the desired concentrations.
- Chromatographic System:
 - Equilibrate the HPLC system with the mobile phase.
 - Set the column temperature and detector wavelength as per the validated method.
- Injection and Data Acquisition:
 - Inject the blank, standard solutions, and sample solutions.
 - Acquire the chromatograms and integrate the peaks.
- Calculation:
 - Calculate the amount of O-Ethyl Dolutegravir in the sample using the peak area response of the standard.





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